2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
2-[1-(1H-Pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a bicyclic compound featuring a fused octahydropyrrolo[3,4-b]pyrrole core linked to a pyridine moiety via a pyrazole-3-carbonyl group. The octahydropyrrolo[3,4-b]pyrrole system (C₆H₁₂N₂) contributes to conformational rigidity, while the pyrazole carbonyl (C₃H₂N₂O) and pyridine (C₅H₄N) groups introduce hydrogen-bonding and π-π stacking capabilities, respectively. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors with high specificity .
The compound’s molecular formula is inferred as C₁₅H₁₈N₅O (molecular weight ≈ 308.34 g/mol), though experimental validation is required. Structural elucidation of similar bicyclic systems commonly employs crystallographic techniques refined using software like SHELX, which remains a gold standard for small-molecule analysis .
Properties
IUPAC Name |
1H-pyrazol-5-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(12-4-7-17-18-12)20-8-5-11-9-19(10-13(11)20)14-3-1-2-6-16-14/h1-4,6-7,11,13H,5,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSBMIVBXQBQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The pyridine ring can be introduced via nucleophilic substitution reactions or cyclization processes . The octahydropyrrolo[3,4-b]pyrrole moiety is often synthesized through hydrogenation of the corresponding pyrrolo[3,4-b]pyrrole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or amines .
Scientific Research Applications
2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Research Implications
However, BB63304’s trifluoromethyl and sulfonyl groups may confer superior in vitro potency at the expense of synthetic complexity. Future studies should explore:
Biological Screening : Comparative assays to evaluate kinase or GPCR binding affinities.
SAR Studies : Modifying the pyrrolo-pyrrole core and pyridine substituents to optimize bioavailability.
Green Synthesis : Adopting ionic liquid-mediated methods (as in ) to improve scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
